Cangrelor's ability to specifically block the P2Y12 receptor makes it a valuable tool for researchers to investigate the role of this receptor in platelet activation and aggregation []. By observing the effects of Cangrelor on platelet function, researchers can gain insights into the signaling pathways involved and identify potential therapeutic targets for various cardiovascular diseases.
Cangrelor can be used in conjunction with genetic studies to understand how individual variations in P2Y12 receptor genes affect platelet function and response to antiplatelet therapies []. This information can be crucial for developing personalized medicine approaches for patients with cardiovascular risks.
Cangrelor's mechanism of action serves as a model for the development of novel P2Y12 antagonists with improved pharmacokinetic or pharmacodynamic properties. Researchers can use Cangrelor as a reference point to design and test new candidate drugs with longer durations of action, fewer side effects, or improved oral bioavailability.
Cangrelor can be combined with other antiplatelet drugs or therapeutic agents to explore their synergistic effects on platelet function []. This approach can be valuable in identifying more effective treatment strategies for complex cardiovascular conditions.
Cangrelor tetrasodium is a potent, reversible antagonist of the P2Y12 receptor, primarily utilized as an intravenous antiplatelet agent. It is chemically classified as N-[2-(Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5′-adenylic acid monoanhydride with (dichloromethylene)bis[phosphonic acid] tetrasodium salt. This compound is characterized by its rapid onset and offset of action, making it particularly valuable in clinical settings such as percutaneous coronary intervention (PCI) where immediate antiplatelet effects are crucial. Cangrelor tetrasodium is marketed under the brand name Kengreal and was approved by the FDA in June 2015 for use in patients who have not been pre-treated with oral P2Y12 inhibitors .
Cangrelor inhibits platelet aggregation by blocking the P2Y12 receptor on platelets. When ADP binds to this receptor, it triggers a signaling cascade that leads to platelet activation and aggregation. Cangrelor binds competitively to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting platelet activation []. This rapid and reversible inhibition allows for temporary control of platelet function during PCI procedures.
Cangrelor tetrasodium exhibits high-affinity binding to P2Y12 receptors, leading to significant inhibition of adenosine diphosphate-induced platelet aggregation. Its mechanism of action involves blocking the signaling pathways that promote platelet activation and aggregation, thus preventing thrombus formation. Unlike other antiplatelet agents that require metabolic activation, cangrelor acts immediately upon administration, providing rapid therapeutic effects . Its pharmacokinetics are characterized by a short half-life of approximately 3 to 6 minutes, allowing for quick restoration of normal platelet function after cessation of infusion .
The synthesis methods for cangrelor tetrasodium are detailed in patent literature and include:
Cangrelor tetrasodium is primarily used in clinical settings for:
Cangrelor does not significantly interact with drugs metabolized by hepatic microsomal enzymes, indicating a low potential for drug-drug interactions related to cytochrome P450 pathways. Studies have shown that neither cangrelor nor its metabolites inhibit hepatic CYP isoenzymes at therapeutic concentrations, making it a safer choice for patients on multiple medications .
Cangrelor tetrasodium can be compared with several other antiplatelet agents, particularly those belonging to the thienopyridine class and other direct inhibitors:
Compound Name | Mechanism of Action | Administration Route | Onset Time | Duration of Action |
---|---|---|---|---|
Clopidogrel | Irreversible P2Y12 inhibitor | Oral | Several hours | Days |
Prasugrel | Irreversible P2Y12 inhibitor | Oral | Rapid (30 min) | Days |
Ticagrelor | Reversible P2Y12 inhibitor | Oral | Rapid (30 min) | Days |
Cangrelor tetrasodium | Reversible P2Y12 inhibitor | Intravenous | Immediate | Minutes |
Cangrelor's unique characteristics include its intravenous administration route, immediate onset of action, and lack of requirement for metabolic activation compared to oral agents like clopidogrel and prasugrel. This makes cangrelor particularly advantageous in acute care settings where rapid antiplatelet effects are essential .
The P2Y12 receptor belongs to the G protein-coupled receptor (GPCR) family, characterized by seven transmembrane α-helices connected by extracellular and intracellular loops [3] [8]. Structural studies reveal that the receptor’s extracellular domain contains four cysteine residues forming two disulfide bridges: one between the N-terminus and the first extracellular loop, and another between the second and third extracellular loops [3] [8]. These bridges stabilize the ligand-binding pocket, which is further defined by polar residues in transmembrane helices 3, 6, and 7 [8].
Notably, the human P2Y12 receptor features a unique extracellular cavity divided into two pockets by residues Y105³.³³ and K280⁷.³⁵ [8]. This bifurcated architecture allows differential binding of nucleotide analogs like cangrelor. The receptor’s intracellular domains interact with Gαi proteins, inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate (cAMP) levels, thereby promoting platelet aggregation [7] [8].
Cangrelor acts as a competitive antagonist by occupying the orthosteric ADP-binding site of the P2Y12 receptor [5] [8]. Structural analyses demonstrate that cangrelor’s dichloromethylene group mimics the phosphate moiety of ATP, forming hydrogen bonds with residues Q127³.²⁹ and R256⁶.⁵⁵ [8]. This interaction prevents ADP from binding, effectively blocking downstream Gαi signaling [5] [7].
Competitive inhibition is further evidenced by kinetic studies showing a 50% inhibitory concentration (IC₅₀) of 0.9 nM for cangrelor, compared to 2.5 µM for ADP [5]. The drug’s trifluoropropylthio group enhances binding affinity through hydrophobic interactions with F106³.³⁶ and V279⁷.³⁴, regions critical for nucleotide recognition [8].
Cangrelor exhibits rapid receptor occupancy, achieving 95% platelet inhibition within 2 minutes of intravenous administration [2]. This rapid onset is attributed to its small molecular weight (864.5 Da) and lack of prodrug metabolism [2] [5]. Occupancy remains stable during continuous infusion but reverses within 60 minutes post-discontinuation, reflecting transient binding to extracellular receptor domains [2] [8].
Reversibility arises from cangrelor’s non-covalent interactions with the P2Y12 receptor. Unlike thienopyridines (e.g., clopidogrel), which form irreversible disulfide bonds, cangrelor relies on electrostatic and hydrophobic forces [1] [5]. Mutagenesis studies highlight the importance of residue R256⁶.⁵⁵: replacing arginine with alanine reduces cangrelor’s binding affinity by 1,000-fold, underscoring the role of charge-charge interactions [8].
The tetrasodium formulation enhances solubility, allowing rapid dissociation from the receptor. This property is critical in perioperative settings where transient platelet inhibition is required [1] [5].
Cangrelor’s structure (C₁₇H₂₃Cl₂F₃N₅O₁₂P₃S₂ · 4Na) diverges from ATP in three key regions:
These modifications confer a 300-fold higher affinity for P2Y12 compared to ATP, while maintaining reversibility [5] [8].
The signal transduction networks activated by cangrelor tetrasodium through P2Y12 receptor antagonism involve complex modifications of multiple G-protein-mediated pathways that fundamentally alter platelet responsiveness to activating stimuli. These modifications encompass both immediate receptor-level changes and downstream cascade alterations that collectively determine the extent and duration of platelet inhibition.
G-protein-coupled receptor signaling in platelets involves three major pathways initiated by Gq, G13, and Gi proteins, each contributing distinct functional responses. The Gq pathway, primarily activated through P2Y1 and other receptors, leads to phospholipase C beta stimulation and subsequent generation of second messengers inositol trisphosphate and diacylglycerol. This cascade results in calcium mobilization from intracellular stores and protein kinase C activation, mediating rapid platelet shape change and initial aggregation responses.
The G13 pathway contributes to platelet activation through Rho-guanine nucleotide exchange factor activation, leading to RhoA stimulation and cytoskeletal reorganization. Studies using platelets from G13-deficient mice have demonstrated reduced aggregation and secretion in response to thromboxane A2 and thrombin, along with impaired shape change and RhoA activation. The G13 pathway shows particular importance for dense granule secretion, as co-stimulation of G13 and Gq pathways represents a major requirement for dense granule release in platelets.
Cangrelor tetrasodium exerts its primary effects through selective antagonism of the Gi-coupled P2Y12 receptor, thereby preventing the normal inhibition of adenylyl cyclase and activation of phosphoinositide 3-kinase pathways. Under normal physiological conditions, P2Y12 activation leads to Gi2-mediated inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate levels and enhanced platelet activation. The blockade of this pathway by cangrelor tetrasodium maintains elevated cyclic adenosine monophosphate levels, promoting protein kinase A activation and subsequent phosphorylation of multiple substrate proteins that maintain platelets in a quiescent state.
Recent research has revealed that cangrelor tetrasodium and other P2Y12 antagonists function as inverse agonists rather than simple competitive antagonists. The P2Y12 receptor exhibits constitutive activity under basal conditions, continuously inhibiting adenylyl cyclase and activating Gi-protein signaling even in the absence of adenosine diphosphate. Cangrelor tetrasodium counteracts this constitutive activity, leading to increased cyclic adenosine monophosphate production and enhanced inhibitory signaling. This inverse agonist property provides additional mechanistic insight into the pronounced antiplatelet effects observed with cangrelor tetrasodium beyond simple adenosine diphosphate competition.
The molecular basis of cangrelor tetrasodium binding involves competitive interaction with the adenosine diphosphate binding site on the P2Y12 receptor. Unlike ticagrelor, which binds through an allosteric, non-competitive mechanism, cangrelor tetrasodium directly competes with adenosine diphosphate for receptor occupancy. This competitive binding mode explains the rapid onset and offset of cangrelor tetrasodium effects, as drug dissociation immediately allows adenosine diphosphate access to the receptor.
Structural studies examining P2Y12 receptor conformational changes induced by cangrelor tetrasodium have demonstrated that the compound stabilizes distinct receptor conformations compared to other P2Y12 antagonists. These conformational differences translate into biased signaling patterns wherein cangrelor tetrasodium exhibits different pharmacological profiles toward G-protein and cyclic adenosine monophosphate signaling compared to other P2Y12 inhibitors. The biased inverse agonist efficacy of cangrelor tetrasodium has been confirmed in human resting platelets, indicating that these mechanistic differences have physiological relevance.
The adenylyl cyclase system represents a critical regulatory mechanism in platelet function, serving as a central node for integrating inhibitory and activating signals that determine platelet responsiveness. Cangrelor tetrasodium exerts profound effects on this system through its antagonism of P2Y12-mediated adenylyl cyclase inhibition, thereby maintaining elevated cyclic adenosine monophosphate levels that promote platelet quiescence.
Under physiological conditions, the P2Y12 receptor couples to Gi2 proteins, which directly inhibit membrane-bound adenylyl cyclase upon receptor activation. This inhibition occurs selectively when adenylyl cyclase has been stimulated by prostacyclin or other activators, as adenosine diphosphate-induced inhibition is not detectable under basal conditions. The Gi2-mediated pathway involves multiple downstream effectors beyond adenylyl cyclase, including phosphoinositide 3-kinase activation through Gβγ subunits. This dual signaling mechanism allows P2Y12 activation to simultaneously reduce inhibitory cyclic adenosine monophosphate levels while activating pro-aggregatory phosphoinositide 3-kinase pathways.
The adenylyl cyclase isoforms present in platelets include AC6 as the predominant form, accounting for the majority of prostacyclin-stimulated cyclic adenosine monophosphate production. Studies using AC6-deficient platelets have demonstrated compromised prostacyclin-mediated inhibition of thrombin-induced aggregation, fibrinogen binding, and P-selectin expression. Conversely, collagen-induced platelet activation remains unaffected by AC6 deficiency, indicating stimulus-specific roles for different adenylyl cyclase pathways. The AC6 system shows particular importance for controlling thrombin-mediated platelet activation, with AC6-deficient mice exhibiting accelerated thrombosis and impaired thrombus stability.
Cyclic adenosine monophosphate-dependent protein kinase A represents the primary effector of elevated cyclic adenosine monophosphate levels in platelets. Protein kinase A activation leads to phosphorylation of multiple substrate proteins, including vasodilator-stimulated phosphoprotein, which serves as a key regulator of actin dynamics and cytoskeletal organization. Vasodilator-stimulated phosphoprotein contains three phosphorylation sites (Ser157, Ser239, and Thr278) that are targeted by both protein kinase A and cyclic guanosine monophosphate-dependent protein kinase G. The Ser157 site shows preferential phosphorylation by protein kinase A and serves as a specific marker for cyclic adenosine monophosphate-dependent signaling activation.
The spatial organization of cyclic adenosine monophosphate signaling in platelets involves compartmentalization through lipid rafts and cytoskeletal structures. Disruption of lipid rafts with methyl-beta-cyclodextrin increases platelet sensitivity to prostacyclin and forskolin, resulting in greater inhibition of collagen-stimulated platelet aggregation. This enhanced sensitivity correlates with increased prostacyclin-stimulated cyclic adenosine monophosphate formation and enhanced protein kinase A-mediated signaling events. The actin cytoskeleton also contributes to signaling regulation, as cytochalasin D treatment increases platelet inhibition and cyclic adenosine monophosphate formation in response to prostacyclin.
Cangrelor tetrasodium maintains elevated cyclic adenosine monophosphate levels through its blockade of P2Y12-mediated adenylyl cyclase inhibition. This effect extends beyond simple prevention of adenosine diphosphate-induced cyclase inhibition, as cangrelor tetrasodium demonstrates inverse agonist properties that actively increase cyclic adenosine monophosphate production above baseline levels. The inverse agonist mechanism involves counteracting the constitutive activity of P2Y12 receptors, which normally provide tonic inhibition of adenylyl cyclase even in the absence of adenosine diphosphate.
Research examining the temporal dynamics of cyclase inhibition has revealed that cangrelor tetrasodium effects on cyclic adenosine monophosphate levels occur within minutes of administration and persist throughout the duration of infusion. The rapid onset reflects the immediate competitive antagonism of P2Y12 receptors, while the sustained effect depends on continuous receptor occupancy by cangrelor tetrasodium. Upon discontinuation of cangrelor tetrasodium infusion, cyclic adenosine monophosphate levels return to baseline within 60 minutes, corresponding to the restoration of normal platelet function.
Dense granule secretion represents a critical amplification mechanism in platelet activation, involving the regulated release of adenosine diphosphate, adenosine triphosphate, serotonin, calcium, magnesium, and polyphosphates that collectively enhance and sustain platelet aggregation responses. Cangrelor tetrasodium profoundly influences this process through its modulation of the adenosine diphosphate feedback loops that drive dense granule exocytosis.
The molecular composition of platelet dense granules includes high concentrations of adenosine diphosphate and adenosine triphosphate, which serve as the primary platelet agonists released during activation. Each platelet contains 3-8 dense granules measuring approximately 150 nanometers in diameter. The adenosine diphosphate concentration within dense granules can reach millimolar levels, representing a substantial reservoir for autocrine and paracrine platelet activation. Upon activation, dense granules undergo centralization toward the platelet center and release their contents into the channels of the open canalicular system.
The regulation of dense granule secretion involves complex G-protein signaling requirements that differ from those governing other platelet responses. Dense granule release requires simultaneous activation of both Gq and G12/G13 pathways, distinguishing it from aggregation, which can occur through Gq and Gi pathway co-stimulation. This dual pathway requirement explains why adenosine diphosphate alone, which activates Gq and Gi but not G12/G13 pathways, fails to induce dense granule secretion in aspirin-treated platelets. Conversely, thrombin and thromboxane A2, which activate both Gq and G12/G13 pathways, effectively trigger dense granule release.
Studies utilizing selective G-protein pathway activation have demonstrated that supplementing adenosine diphosphate signaling with G12/G13 activation through PAR1-selective agonists can restore dense granule secretion. In Gq-deficient mouse platelets, direct phospholipase C activation combined with G12/G13 stimulation successfully induces dense granule release, confirming the dual pathway requirement. These findings indicate that the molecular machinery for dense granule exocytosis is present but requires coordinated activation of multiple signaling cascades.
The secretion machinery controlling dense granule release involves SNARE proteins and their regulatory factors. Munc13-4 serves as an essential regulator specifically required for dense granule secretion, as demonstrated by the complete absence of adenosine diphosphate release in Munc13-4-deficient platelets. Platelets lacking functional Munc13-4 show prolonged bleeding times and protection from arterial thrombosis, highlighting the critical role of dense granule secretion in hemostasis and thrombosis. Importantly, the dense granule secretion defect in Munc13-4-deficient platelets secondarily impairs alpha-granule secretion, indicating cross-talk between granule populations.
The temporal dynamics of dense granule release show that this process occurs more rapidly than alpha-granule or lysosomal secretion, regardless of the agonist used for platelet stimulation. This rapid release creates immediate local concentrations of adenosine diphosphate that can exceed those required for platelet activation, establishing positive feedback loops that amplify and sustain the aggregation response. Mathematical modeling studies have demonstrated that dense granule centralization prolongs adenosine diphosphate secretion duration compared to direct plasma membrane release.
Cangrelor tetrasodium impacts dense granule secretion through multiple mechanisms related to its P2Y12 antagonist properties. The compound prevents adenosine diphosphate-dependent amplification of dense granule release, effectively breaking the positive feedback loops that normally sustain platelet activation. Research examining coated-platelet formation has shown that cangrelor tetrasodium eliminates adenosine diphosphate-dependent increases in coated-platelet production with an IC50 of 1.4 nanomolar. This effect occurs without affecting thrombin-dependent platelet activation, indicating selective modulation of adenosine diphosphate-dependent pathways.
The clinical implications of cangrelor tetrasodium effects on dense granule secretion extend beyond simple aggregation inhibition. Dense granule contents contribute to multiple aspects of thrombosis and hemostasis, including coagulation enhancement through polyphosphate release and vascular tone modulation through serotonin secretion. Polyphosphates released from dense granules accelerate coagulation factor activation and thrombin generation, while serotonin contributes to vasoconstriction and additional platelet activation. By interrupting adenosine diphosphate-dependent dense granule secretion, cangrelor tetrasodium provides comprehensive antithrombotic effects that extend beyond direct P2Y12 receptor antagonism.
Parameter | Value | Description |
---|---|---|
Chemical Properties | ||
Molecular Formula | C17H21Cl2F3N5Na4O12P3S2 | Cangrelor tetrasodium chemical composition |
Molecular Weight | 864.274 g/mol | Average molecular mass |
CAS Number | 163706-36-3 | Chemical registry identifier |
P2Y12 Receptor Properties | ||
Receptor Type | Gi/o-coupled GPCR | Inhibitory G-protein coupling |
Constitutive Activity | Yes | Basal adenylyl cyclase inhibition |
Binding Mode | Competitive with ADP | Direct competition for binding site |
Pharmacodynamics | ||
Onset Time | 2 minutes | Time to platelet inhibition |
Half-life | 2.6-3.3 minutes | Plasma elimination half-life |
Platelet Inhibition | >90% | Maximum aggregation inhibition |
Recovery Time | 60 minutes | Return to normal function |
Signal Transduction | ||
Primary G-protein | Gi2 | Adenylyl cyclase regulation |
Rapid Phosphorylation | 90% in 10 seconds | Early signaling events |
cAMP Modulation | Maintains elevation | Prevents cyclase inhibition |
Dense Granule Effects | ||
ADP Content | 3-8 granules/platelet | Dense granule number per platelet |
Release Requirements | Gq + G12/G13 pathways | Dual pathway dependence |
Feedback Loop | Positive amplification | Released ADP activates more platelets |
Irritant;Health Hazard